molecular formula C23H18ClNO6 B11251081 6-chloro-7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione

6-chloro-7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11251081
M. Wt: 439.8 g/mol
InChI Key: BMMQZOXLNLHZPI-UHFFFAOYSA-N
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Description

6-CHLORO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound that belongs to the class of bichromene derivatives This compound is characterized by the presence of a morpholine group, a chlorine atom, and a hydroxyl group attached to a bichromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate chromene derivatives with morpholine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the bichromene core.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-CHLORO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-CHLORO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-CHLORO-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE: Lacks the morpholine group, which may influence its solubility and interaction with biological targets.

Uniqueness

6-CHLORO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholine group enhances its solubility and potential for biological interactions, while the chlorine atom provides a site for further chemical modifications.

Properties

Molecular Formula

C23H18ClNO6

Molecular Weight

439.8 g/mol

IUPAC Name

4-(6-chloro-2-oxochromen-3-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one

InChI

InChI=1S/C23H18ClNO6/c24-14-1-4-20-13(9-14)10-17(23(28)30-20)16-11-21(27)31-22-15(16)2-3-19(26)18(22)12-25-5-7-29-8-6-25/h1-4,9-11,26H,5-8,12H2

InChI Key

BMMQZOXLNLHZPI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Cl)OC4=O)O

Origin of Product

United States

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